molecular formula C13H21Cl2N3O2 B1427723 N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride CAS No. 1186049-55-7

N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride

Cat. No. B1427723
M. Wt: 322.2 g/mol
InChI Key: OKNBNFVAQWYLKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride is a derivative of piperazine . Piperazine and its derivatives exist in many drug structures such as antipsychotic, antidepressant, and anti-tumor activities against colon, prostate, breast, and lung tumors . The physical assessment of N-(4-methoxyphenyl) piperazine isomers has not been examined yet .


Synthesis Analysis

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The conformer analysis of isomer structures of para-, meta- and ortho 4-methoxyphenyl piperazine molecules was performed using the Spartan 08 package program . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted .


Physical And Chemical Properties Analysis

The molecular formula of N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride is C11H18Cl2N2O, with an average mass of 265.179 Da and a Monoisotopic mass of 264.079620 Da .

Scientific Research Applications

1. Application in Perovskite Solar Cells (PSCs)

  • Summary of Application : The compound is used as a hole transporting material (HTM) in perovskite solar cells (PSCs). Two derivatives (CP1 and CP2) of the compound with different conjugated p-bridge cores of fused aromatic ring are designed .
  • Methods of Application : The derivatives were investigated using Density Functional Theory (DFT) and Time-Dependent DFT in combination with Marcus theory . The promising CP1 and CP2 were synthesized and applied to PSC devices .
  • Results or Outcomes : The designed CP1 and CP2 have better properties with good stability and high hole mobility compared with the parent H101 . The power conversion efficiency (PCE) of the H101-based PSC device is 14.78%, while the CP1-based PSC shows a better PCE of 15.91% .

Safety And Hazards

The safety data sheet for 4-Methoxyphenol, a related compound, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, is toxic to aquatic life, and has long-lasting effects on aquatic life .

properties

IUPAC Name

N-(4-methoxyphenyl)-2-piperazin-1-ylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.2ClH/c1-18-12-4-2-11(3-5-12)15-13(17)10-16-8-6-14-7-9-16;;/h2-5,14H,6-10H2,1H3,(H,15,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNBNFVAQWYLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.